Clofezone dihydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.C14H21ClN2O2.2H2O/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13;;/h4-13,17H,2-3,14H2,1H3;5-8H,3-4,9-11H2,1-2H3,(H,16,18);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZOEQGHOYGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208852 | |
| Record name | Clofezone hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60104-29-2 | |
| Record name | Clofezone [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060104292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofezone hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOFEZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPT3MH65LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Clofezone and Its Constituent Compounds
Synthetic Pathways for Clofexamide (B1669203) and Phenylbutazone (B1037) Moieties
The creation of clofezone (B1669204) necessitates the prior synthesis of its two main components, clofexamide and phenylbutazone. Each has a distinct and well-established synthetic pathway.
Clofexamide Synthesis: The synthesis of clofexamide, chemically named 2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide, is typically achieved through an amidation reaction. chemicalbook.comhodoodo.com The process involves the reaction of a p-chlorophenoxyacetic acid derivative with N,N-diethylethylenediamine.
A common laboratory and industrial-scale method proceeds as follows:
N,N-diethylethylenediamine is dissolved in an aqueous medium.
The chloride of p-chlorophenoxyacetic acid is added gradually while stirring vigorously. The temperature is maintained below 50°C to control the exothermic reaction.
The reaction mixture is stirred for a couple of hours at room temperature to ensure the complete formation of the basic amide hydrochloride.
An excess of a strong base, such as soda lye, is added to neutralize the hydrochloride and liberate the free base form of clofexamide.
The basic amide product is then extracted from the aqueous solution using an organic solvent like ether.
The ethereal solution is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by distillation to yield the final clofexamide product. chemicalbook.com
Table 1: Key Reactants for Clofexamide Synthesis
| Reactant | Chemical Name | Role |
|---|---|---|
| p-Chlorophenoxyacetic acid chloride | 2-(4-chlorophenoxy)acetyl chloride | Acylating agent |
Phenylbutazone Synthesis: Phenylbutazone, or 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, is a pyrazolidinedione derivative. Its synthesis is based on the condensation of a malonic ester derivative with hydrazobenzene (B1673438). wikipedia.org
The primary synthetic routes include:
Condensation with Diethyl n-butylmalonate: This is the most common method. It involves the condensation of diethyl n-butylmalonate with 1,2-diphenylhydrazine (B7769752) (hydrazobenzene) in the presence of a strong base, such as sodium ethoxide. The reaction is typically heated to drive the cyclization and formation of the pyrazolidinedione ring. Subsequent acidification yields phenylbutazone. wikipedia.orgnih.gov A variation of this method involves reacting [2-¹⁴C] diethyl malonate with n-butyl bromide, followed by condensation with hydrazobenzene in the same reaction vessel to produce radiolabeled phenylbutazone for metabolic studies. akjournals.com
Malonyl Chloride Route: An alternative pathway involves treating n-butylmalonyl chloride with 1,2-diphenylhydrazine in a solvent mixture like pyridine (B92270) and ether at low temperatures (0°C). nih.gov
The intermediate, diethyl n-butylmalonate, can itself be synthesized by reacting diethyl malonate with n-butyl bromide in the presence of sodium ethoxide. akjournals.com Other patented methods for synthesizing this intermediate also exist. google.comgoogle.com
Table 2: Key Reactants for Phenylbutazone Synthesis
| Reactant | Chemical Name | Role |
|---|---|---|
| Diethyl n-butylmalonate | Diethyl 2-butylmalonate | Carbon framework source |
| Hydrazobenzene | 1,2-Diphenyldiazane | Heterocyclic ring precursor |
Strategies for the Synthesis of Clofezone as a Combination Compound
Clofezone is not synthesized through a covalent derivatization of its components but rather by their co-crystallization in a precise 1:1 molar ratio. google.comnih.gov Patents describing the production of clofezone detail a process where the two components are dissolved in a suitable solvent system, from which the combined compound crystallizes. google.com
The process can be summarized as follows:
Equimolar quantities of clofexamide and phenylbutazone are used. google.com
Both compounds are dissolved in a selected solvent or a mixture of solvents. Suitable solvents include dimethylformamide, methylene (B1212753) chloride, aqueous acetone (B3395972), or aqueous ethanol. google.com
The combined solution is then treated to induce crystallization. This can involve dilution with water or cooling. For instance, when a dimethylformamide solution of the two components is diluted with water, the clofezone product crystallizes and can be isolated by filtration. google.com
The specific crystalline form obtained can depend on the solvent system. Preparation in aqueous acetone can yield a monohydrate, while other aqueous systems can directly produce the dihydrate form. nih.govgoogle.com
This method results in a stable, crystalline solid where the clofexamide and phenylbutazone molecules are linked through non-covalent interactions, such as hydrogen bonding, along with water molecules of crystallization.
Design and Synthesis of Novel Clofezone Derivatives and Analogs
The development of novel analogs related to clofezone has primarily focused on modifying the phenylbutazone (pyrazolidine-3,5-dione) scaffold, as this moiety is a well-known pharmacophore. researchgate.netsphinxsai.com The goal of such derivatization is often to enhance therapeutic properties or explore new biological activities.
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological effect. For analogs related to the constituent parts of clofezone, particularly the pyrazolidinedione core, SAR studies have guided the synthesis of new compounds. nih.govnih.govmdpi.commdpi.com
Key findings from SAR studies on pyrazolidinedione and related scaffolds include:
Substitution on the Pyrazolidinedione Ring: The nature and position of substituents on the pyrazolidine-3,5-dione (B2422599) ring are critical. Modifications at the C4 position (where the butyl group resides in phenylbutazone) and on the N-phenyl rings can significantly alter activity.
Hybrid Molecules: A common strategy involves synthesizing hybrid molecules that combine the pyrazolidinedione scaffold with other biologically active heterocycles. For example, novel benzothiazole-pyrazolidinedione hybrids have been designed and synthesized as potential antidiabetic agents. researchgate.net Similarly, quinolone-containing pyrazolidinedione derivatives have been explored for antibacterial and anti-inflammatory activities. sphinxsai.comitmedicalteam.plitmedicalteam.pl
Influence of Functional Groups: The introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. SAR studies have shown that the presence of electron-donating groups can enhance the anti-inflammatory and antioxidant activities in certain classes of compounds. nih.gov
Table 3: Examples of Synthesized Pyrazolidinedione Derivatives and their Investigated Activities
| Derivative Class | Investigated Activity | Reference |
|---|---|---|
| Benzothiazole-pyrazolidinedione hybrids | Antidiabetic | researchgate.net |
| 4-Quinolone containing pyrazolidinediones | Antibacterial, Anti-inflammatory | sphinxsai.com |
| Mannich bases of pyrazolidine-3,5-dione | Antinociceptive (Analgesic) | nih.gov |
These studies demonstrate a systematic approach where structural modifications are correlated with changes in biological outcomes, providing a rational basis for the design of more effective compounds. nih.govmdpi.com
In modern drug design, computational methods are indispensable tools for predicting the properties and biological activity of novel molecules before their synthesis. brieflands.comnih.gov These in silico techniques save significant time and resources by prioritizing the most promising candidates.
Computational approaches used in the design of analogs related to clofezone's components include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme. For instance, docking studies have been used to examine the interaction profile of novel benzothiazole-pyrazolidinedione hybrids with their target protein, PPARγ. researchgate.net This helps in understanding the binding mode and designing derivatives with improved affinity. Docking studies have also been used to investigate how phenylbutazone and its analogs bind within sites on transport proteins like human serum albumin. mdpi.com
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used to screen virtual libraries for other molecules that fit the pharmacophore, or to guide the design of new derivatives.
ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. This is crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. nih.gov Studies on novel thiourea (B124793) derivatives, for example, have used computational tools to predict pharmacokinetic profiles and guide the selection of promising candidates for further evaluation. mdpi.com
Quantum Chemical Calculations: These methods can be used to study the electronic properties of molecules and to model reaction mechanisms, aiding in the optimization of synthetic routes. researchgate.net
By integrating these computational tools, researchers can adopt a more rational and efficient approach to designing novel derivatives of the constituent compounds of clofezone, aiming for enhanced activity and improved drug-like properties. brieflands.com
Solid State Chemistry and Crystallographic Analysis of Clofezone Dihydrate
Crystallization Techniques for Dihydrate and Other Solvate Forms
The formation of hydrates and solvates is a common phenomenon in pharmaceutical solids, influenced by crystallization conditions such as solvent composition, temperature, and humidity. hilarispublisher.comcip.com.cn For pharmaceutical compounds, hydrates can be intentionally produced through various methods, including aqueous crystallizations, exposure to controlled relative humidity (RH), and crystallization from mixed solvent systems containing water. cabidigitallibrary.org Techniques like slow cooling, solvent evaporation, and anti-solvent addition are frequently employed to obtain crystalline solids. researchgate.neteur.nl
In the case of co-crystals like clofezone (B1669204), the crystallization process involves the assembly of two or more different molecular species into a single crystal lattice. eur.nl The presence of water during crystallization can lead to the formation of a hydrate (B1144303), where water molecules are incorporated into the crystal structure. cip.com.cn For instance, the crystallization of carbamazepine (B1668303) from an ethanol-water mixture with a water concentration greater than 15% results in the formation of its dihydrate form. researchgate.net Similar principles would apply to the crystallization of clofezone dihydrate, where the stoichiometry of clofexamide (B1669203), phenylbutazone (B1037), and water is crucial for the formation of the specific dihydrate crystalline phase. The formation of other solvates would depend on the specific solvent used during the crystallization process, with the potential for the solvent molecule to be incorporated into the crystal lattice instead of or in addition to water. crystalpharmatech.com
X-ray Crystallography for Molecular Structure Elucidation and Polymorphism Studies
X-ray crystallography is a fundamental technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net It is indispensable for elucidating the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal, and for identifying different polymorphic and solvated forms. hilarispublisher.comresearchgate.net
Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline material. By analyzing the diffraction pattern of a single crystal, researchers can determine its unit cell dimensions, space group, and the precise coordinates of each atom. researchgate.net For a complex like this compound, SCXRD would reveal the exact positions of the clofexamide and phenylbutazone molecules relative to each other and the location of the two water molecules within the crystal lattice. This analysis is crucial for understanding the hydrogen bonding network and other intermolecular interactions that stabilize the crystal structure.
While specific SCXRD data for this compound is not publicly available, a hypothetical data table based on typical crystallographic reports for similar pharmaceutical hydrates is presented below.
Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 15.20 |
| c (Å) | 20.80 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 3300.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.265 |
| R-factor | 0.045 |
Note: This table is illustrative and not based on experimental data for this compound.
Powder X-ray diffraction (PXRD) is a powerful and rapid technique for the characterization of polycrystalline materials. It provides a unique "fingerprint" for each crystalline phase, making it an essential tool for identifying different polymorphs, solvates, and hydrates, as well as for assessing sample purity. The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
For this compound, a PXRD pattern would consist of a series of characteristic peaks at specific 2θ angles. This pattern could be used to distinguish it from its anhydrous form or other solvates. While an experimental PXRD pattern for this compound is not available, a simulated pattern could be generated if the single crystal structure were known. The table below illustrates how PXRD data is typically presented.
Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Hydrate
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 85 |
| 12.3 | 7.2 | 100 |
| 15.8 | 5.6 | 60 |
| 19.1 | 4.6 | 75 |
| 21.7 | 4.1 | 90 |
| 24.5 | 3.6 | 55 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Single Crystal X-ray Diffraction Data Analysis
Investigation of Intermolecular Interactions and Crystal Packing
The stability and physical properties of a crystal are governed by the network of intermolecular interactions within its structure. In this compound, these interactions would involve the clofexamide and phenylbutazone molecules, as well as the water molecules. Key interactions would include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings of the phenylbutazone and clofexamide moieties.
Hydration and Dehydration Kinetics of this compound
The hydration and dehydration behavior of a pharmaceutical hydrate are critical aspects of its solid-state chemistry, impacting its stability and processing. Dehydration kinetics, the study of the rate at which a hydrate loses water, can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). cabidigitallibrary.org
TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of water loss. cabidigitallibrary.org DSC measures the heat flow associated with thermal transitions, such as dehydration, which typically appears as an endothermic peak. researchgate.net The kinetics of dehydration can be influenced by factors such as temperature and relative humidity. For example, the dehydration of trehalose (B1683222) dihydrate shows a weight loss corresponding to the two water molecules upon heating. Similarly, the dehydration of calcium hydrogen phosphate (B84403) dihydrate has been studied using TGA to determine its kinetics. researchgate.net
For this compound, a TGA experiment would be expected to show a weight loss corresponding to the two moles of water upon heating. The temperature at which this occurs would provide information about its thermal stability. Kinetic analysis of the TGA data could provide the activation energy for the dehydration process. eur.nl
Polymorphism and Amorphism Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form. hilarispublisher.com Different polymorphs of a drug can have different physical properties, including solubility, melting point, and stability. Phenylbutazone, one of the components of clofezone, is known to exist in several polymorphic forms and to form various solvates. This suggests that clofezone itself could potentially exhibit polymorphism.
A polymorphic screen of clofezone would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify any different crystalline forms of the dihydrate or other solvates and anhydrous forms. cabidigitallibrary.org The resulting solids would be analyzed by techniques such as PXRD, DSC, and microscopy to identify and characterize any new forms. researchgate.net It is also possible that upon dehydration, this compound could transform into an amorphous (non-crystalline) form or a different crystalline anhydrous polymorph. crystalpharmatech.com The study of these different solid forms is crucial for selecting the most stable and suitable form for pharmaceutical development.
Mechanistic and Preclinical Pharmacological Investigations of Clofezone Dihydrate
In Vitro Studies on Cellular and Molecular Targets
In vitro studies are fundamental in elucidating the specific molecular interactions through which a drug exerts its effects. For clofezone (B1669204) dihydrate, these investigations focus on the well-established mechanisms of its active NSAID component, phenylbutazone (B1037).
Enzyme Inhibition Assays in Cell-Free Systems
The primary mechanism of action for the anti-inflammatory effects of clofezone dihydrate is the inhibition of cyclooxygenase (COX) enzymes by its phenylbutazone component. mdpi.comacs.org Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2. mdpi.comresearchgate.net These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. acs.orgacs.org
Cell-free assays, using purified enzymes or cell homogenates, have been instrumental in characterizing this inhibitory activity. acs.org Such systems allow for the direct measurement of enzyme inhibition without the complexities of cellular uptake, metabolism, or other signaling pathways. Studies on phenylbutazone have determined its inhibitory concentration (IC50) values, which quantify the concentration of the drug required to inhibit 50% of the enzyme's activity. In vitro whole-blood assays in various species have confirmed that phenylbutazone inhibits both COX-1 and COX-2. avma.org For example, in equine whole blood, phenylbutazone has a reported in vitro IC50 COX-1:COX-2 ratio of 0.302. researchgate.net
| Active Component | Target Enzyme | Mechanism | Effect |
|---|---|---|---|
| Phenylbutazone | Cyclooxygenase-1 (COX-1) | Non-selective, reversible inhibition | Inhibition of prostaglandin (B15479496) synthesis |
| Phenylbutazone | Cyclooxygenase-2 (COX-2) | Non-selective, reversible inhibition | Inhibition of prostaglandin synthesis |
Receptor Binding and Ligand Interaction Studies
While the principal action of clofezone's active component, phenylbutazone, is enzyme inhibition, interactions with other molecular targets have been explored. Ligand-receptor binding assays are used to determine the affinity of a compound for a specific receptor. Computational docking studies have been employed to analyze the binding affinity of phenylbutazone and its derivatives to the active sites of COX enzymes, confirming that these molecules can form stable interactions within the enzyme's binding pocket. nih.gov These studies highlight that hydrophobic and hydrogen bond interactions are critical for the binding of phenylbutazone to its target. nih.gov
Some research has also investigated the binding of phenylbutazone to plasma proteins, such as serum albumin, which is crucial for its pharmacokinetic profile but is distinct from its pharmacodynamic mechanism of action. researchgate.net Specific studies detailing direct, high-affinity binding to cell-surface or nuclear receptors as a primary mechanism of anti-inflammatory action are not as prominent in the literature as its effects on COX enzymes.
Investigations into Intracellular Signaling Pathways
The inhibition of COX enzymes by phenylbutazone directly impacts intracellular signaling pathways that rely on prostaglandins. Prostaglandins are lipid autacoids that act as signaling molecules in and around the cells where they are synthesized, mediating inflammatory responses. By blocking prostaglandin production, clofezone effectively dampens these pro-inflammatory signals. acs.org
The key signaling cascade affected is the arachidonic acid pathway. COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then converted into various other prostaglandins (like PGE2, PGD2) and thromboxane (B8750289) A2 by specific synthases. acs.orgnews-medical.net These molecules then act on their respective G-protein-coupled receptors on target cells, initiating downstream signaling that leads to the classic signs of inflammation. Phenolic compounds, a broad category that includes NSAIDs, are known to modulate several inflammation-associated signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), though direct, extensive research on phenylbutazone's role in these specific pathways is less detailed than its well-established COX inhibition. nih.gov
Pharmacodynamic Characterization in Non-Human Biological Systems
To understand a drug's effect on a biological system, its pharmacodynamics are assessed in various non-human models. These range from simple cell cultures to more complex ex vivo tissue models.
Cellular Model Systems for Biological Activity Assessment
Cellular models are indispensable for assessing the biological activity of anti-inflammatory compounds. These systems can involve various cell types that play a role in the inflammatory process, such as macrophages, neutrophils, and endothelial cells. For a compound like clofezone, these models would be used to measure its ability to suppress the production of inflammatory mediators.
For instance, cell lines like murine macrophages can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of prostaglandins and cytokines. The addition of the test compound allows researchers to quantify its anti-inflammatory efficacy by measuring the reduction in these mediators. While specific studies using clofezone in such defined cellular systems are not extensively detailed in recent literature, the known action of its phenylbutazone component on prostaglandin synthesis forms the basis of its activity in these models. nih.gov
Ex Vivo Tissue and Organoid Models for Efficacy Evaluation
Ex vivo models, which utilize tissue explants maintained in a viable state outside the organism, offer a more physiologically relevant system than simple cell cultures by preserving the natural tissue architecture and cell-cell interactions. avma.org Organoids, which are three-dimensional, self-organizing structures grown from stem cells, can mimic the structure and function of an organ and are increasingly used in preclinical drug evaluation. researchgate.net
For an anti-inflammatory drug like clofezone, ex vivo models of skin, cartilage, or colon tissue could be used to assess its efficacy. avma.orgijpras.com For example, an inflammatory response can be induced in an ex vivo tissue sample, and the ability of clofezone to reduce inflammatory markers or tissue damage can be measured. Studies on equine colonic mucosa have used ex vivo systems to examine the effects of phenylbutazone, demonstrating that NSAIDs can reduce anion secretion and increase apoptosis in this tissue. avma.orgavma.org Another study used an in vitro model of equine large-colon taenia to show that phenylbutazone inhibited muscle contractility. nih.gov These models provide valuable data on the drug's effects in a complex biological matrix, bridging the gap between in vitro cell assays and in vivo animal studies.
| Model Type | Description | Assessed Parameters for Anti-Inflammatory Efficacy |
|---|---|---|
| Cellular Models (e.g., Macrophages) | Single-cell-type cultures stimulated to induce inflammation. | Inhibition of prostaglandin and cytokine release. |
| Ex Vivo Tissue (e.g., Colonic Mucosa) | Viable tissue sections cultured outside the body. | Reduction in tissue swelling, cell infiltration, and inflammatory mediator production. avma.org |
| Organoid Models | 3D self-organized cellular structures mimicking an organ. | Assessment of drug effects on tissue-specific inflammatory responses and cell viability. |
Drug Metabolism Studies in Animal Models
The biotransformation of a drug candidate is a critical aspect of preclinical evaluation, determining the compound's fate within a biological system. Animal models are essential for investigating drug metabolism, providing key data on the absorption, distribution, metabolism, and excretion (ADME) profile before human trials. nih.govbiotechfarm.co.il These studies help in the selection of appropriate animal species for toxicology testing and provide a basis for understanding potential metabolic pathways in humans. europa.eu
Identification and Characterization of Metabolites in Preclinical Species
The primary goal of metabolite identification is to characterize the chemical structures formed from the parent drug within the body. This process is crucial for understanding the complete pharmacological and toxicological profile of a compound. nih.gov
In preclinical studies involving the phenylbutazone component of clofezone, two major hydroxylated metabolites have been consistently identified across various animal species. These metabolites are formed through oxidative processes in the liver. nih.govavma.org In cattle, oxyphenbutazone (B1678117) and gamma-hydroxyphenylbutazone were detected in plasma and urine. nih.gov Similarly, in horses, these two hydroxylated metabolites were the principal derivatives found in plasma and urine samples. researchgate.net While these metabolites were found in only trace amounts in the plasma of cattle, their concentrations were significantly higher in the urine, indicating this as a primary route for their clearance. nih.gov Studies on other compounds, such as clofarabine (B1669196) in rats, have identified metabolites like 6-ketoclofarabine, which, although minor, are important for creating a complete metabolic picture. nih.gov
The identification of metabolites that may be unique to humans or are disproportionately present when compared to preclinical species is a key objective to ensure the relevance of toxicology studies. europa.eucore.ac.uk
Table 1: Identified Metabolites of Phenylbutazone in Preclinical Species
| Metabolite Name | Parent Compound | Species Detected In | Location Detected | Citation |
|---|---|---|---|---|
| Oxyphenbutazone | Phenylbutazone | Cattle, Horse, Pig, Donkey | Plasma, Urine | nih.govnih.govavma.orgresearchgate.net |
Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 involvement)
Drug metabolism is broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. dynamed.comnih.gov These enzymes are heme-containing monooxygenases, predominantly located in the liver, that convert xenobiotics into more water-soluble compounds for easier excretion. nih.govwikipedia.org
The formation of the primary metabolites of phenylbutazone, oxyphenbutazone and gamma-hydroxyphenylbutazone, occurs through hepatic oxidative metabolism. nih.govavma.org This process is a classic example of a Phase I biotransformation. The specific reactions involve hydroxylation, a common metabolic pathway catalyzed by CYP enzymes. dynamed.com While the specific CYP isozymes responsible for the metabolism of clofezone or phenylbutazone are not detailed in the available literature, the CYP1, CYP2, and CYP3 families are responsible for the biotransformation of the majority of therapeutic drugs. dynamed.com For instance, studies on the drug clozapine (B1669256) have shown that enzymes like CYP1A2 and CYP3A4 are primarily responsible for its N-demethylation and N-oxidation. nih.gov The investigation of enzymatic pathways often involves using human liver microsomes or recombinant CYP enzymes to pinpoint which specific enzymes are involved in a drug's metabolism. nih.govmdpi.com
Comparative Metabolism Across Different Animal Species
Significant variations in drug metabolism can exist between different animal species, which can affect a drug's efficacy and safety profile. nih.govwalshmedicalmedia.com Therefore, comparative metabolism studies are essential for selecting the most appropriate animal model for toxicological testing. europa.eu
In the case of phenylbutazone, notable differences have been observed across various species. The rate of elimination for phenylbutazone and its metabolite oxyphenbutazone is much faster in pigs compared to humans, a pattern also seen in several other animal species. nih.gov Studies in donkeys suggest that the rate of oxidative hepatic metabolism of phenylbutazone is higher in miniature donkeys compared to standard donkeys and horses. avma.org Furthermore, the formation of the hydroxylated derivatives of phenylbutazone appears to be slower in cattle than in horses. nih.gov
These inter-species differences are not uncommon. A study on the benzodiazepine (B76468) clobazam revealed different numbers and types of metabolites in rats, dogs, and monkeys, with hydroxylation at the 9-position being a significant pathway in dogs but not in other species. nih.gov Similarly, the metabolism of certain xanthine-derived ligands showed that the highest metabolic activity occurred in rhesus monkey liver microsomes, which was significantly different from human, dog, rat, or mouse microsomes. mdpi.com Such variations highlight the complexity of extrapolating metabolic data from one species to another. core.ac.uk
Table 2: Comparative Metabolic Findings for Phenylbutazone Across Species
| Species | Key Metabolic Finding | Citation |
|---|---|---|
| Pig | Much faster elimination rate compared to humans. | nih.gov |
| Miniature Donkey | Higher rate of oxidative hepatic metabolism compared to standard donkeys and horses. | avma.org |
| Cattle | Slower formation of hydroxylated metabolites compared to horses. | nih.gov |
Pharmacokinetic Profiling in Non-Human Mammalian Models
Pharmacokinetic (PK) studies characterize the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.il These studies are fundamental in early drug development to help predict the drug's behavior in humans. biotechfarm.co.il Non-human mammalian models, such as rodents and dogs, are routinely used for this purpose. biotechfarm.co.ilcore.ac.uk
Absorption and Distribution Studies in Laboratory Animals
Absorption is the process by which a drug enters the bloodstream, while distribution describes its translocation to various tissues and organs. biotechfarm.co.ilmsdvetmanual.com These processes are influenced by the route of administration, the drug's physicochemical properties like solubility, and the physiological characteristics of the animal model. msdvetmanual.comresearchgate.net
For phenylbutazone, studies in cattle have shown that absorption is more complete following intramuscular administration compared to oral dosing. nih.gov After oral administration in some cows, double peaks in plasma concentration were observed, which could be due to the drug binding to hay in the gastrointestinal tract or to enterohepatic circulation. nih.gov
The apparent volume of distribution (Vd) of a drug indicates how extensively it is distributed throughout the body tissues. msdvetmanual.com For phenylbutazone, the Vd has been shown to vary between species. In pigs, the Vd was found to be 0.18 L/kg, which is similar to values reported in rats and humans. nih.gov However, in cattle, the clearance was 2.77 ml/kg/h, and in horses, the Vd was 0.141 L/kg. nih.govresearchgate.net In ruminant species like cattle, lipid-soluble basic drugs such as phenylbutazone can have a larger volume of distribution due to "ion-trapping" in the large, acidic environment of the rumen. walshmedicalmedia.com
Table 3: Comparative Pharmacokinetic Parameters of Phenylbutazone
| Species | Route | Key Pharmacokinetic Parameter | Value | Citation |
|---|---|---|---|---|
| Pig | IV | Volume of Distribution (Vd) | 0.18 L/kg | nih.gov |
| Cattle | IV | Elimination Half-life (t½β) | 35.9 hours | nih.gov |
| Cattle | IV | Clearance (ClB) | 2.77 ml/kg/h | nih.gov |
| Horse | IV | Elimination Half-life (t½β) | 5.46 hours | researchgate.net |
| Horse | IV | Volume of Distribution (Vd area) | 0.141 L/kg | researchgate.net |
Elimination Pathways in Preclinical Models
Elimination involves the removal of the drug and its metabolites from the body, primarily through urine and feces (via biliary excretion). nih.gov Understanding these pathways is essential for assessing the potential for drug accumulation.
For phenylbutazone, the primary route of elimination varies by species. In pigs, renal excretion of the unchanged drug is minimal, accounting for only a small fraction of total elimination. nih.gov In cattle, while the parent drug is not significantly excreted in urine, its hydroxylated metabolites, oxyphenbutazone and gamma-hydroxyphenylbutazone, are found in high concentrations, indicating that renal excretion is a major elimination pathway for these metabolites. nih.gov The high urine-to-plasma concentration ratios for these metabolites suggest they undergo poor reabsorption and may even be actively secreted by the renal tubules. nih.gov In horses, the hydroxylated metabolites are also principally eliminated via urine. researchgate.net
Studies with other compounds illustrate the comprehensive nature of elimination profiling. In rats and dogs administered [14C]felcisetrag, radioactivity was primarily excreted in the feces (66.2% in rats, 79.4% in dogs) with a smaller portion in the urine (32.7% in rats, 14.4% in dogs), suggesting that biliary excretion is the main elimination route in these species. nih.gov Similarly, studies in rats with other compounds have confirmed that drugs can be excreted into the intestinal lumen after absorption, contributing to fecal elimination. nih.gov In rats administered L. barbarum polysaccharides, the vast majority of the compound was excreted in the feces (92.18%) over 72 hours, with very little found in the urine (0.09%). mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-ketoclofarabine |
| Clofarabine |
| Clofexamide (B1669203) |
| Clofezone |
| This compound |
| Clobazam |
| Clozapine |
| gamma-hydroxyphenylbutazone |
| Oxyphenbutazone |
Synergistic and Antagonistic Interactions between Clofexamide and Phenylbutazone in Preclinical Contexts
Detailed preclinical studies specifically investigating the synergistic and antagonistic interactions between clofexamide and phenylbutazone are not extensively available in the public domain. However, the rationale for combining these two active moieties in the formulation of clofezone was likely based on the hypothesis of achieving a synergistic or additive therapeutic effect for conditions involving both pain and inflammatory components.
Phenylbutazone, as a non-steroidal anti-inflammatory drug, exerts its effects primarily through the inhibition of prostaglandin synthesis. drugbank.com Prostaglandins are key mediators of inflammation and pain. drugbank.com By reducing their production, phenylbutazone addresses the inflammatory aspect of musculoskeletal conditions.
Clofexamide, on the other hand, possesses antidepressant properties. ncats.iowikipedia.org While its primary classification is not as an analgesic, certain antidepressants are known to have pain-relieving effects, particularly in chronic pain states. This effect is thought to be mediated through their action on neurotransmitter systems in the central nervous system that modulate pain perception.
Preclinical models are essential for elucidating such interactions. Typical models to assess synergy in this context would involve inducing inflammation and pain in animal models and then administering each compound individually and in combination to measure outcomes such as edema reduction, pain thresholds, and inflammatory markers. The results would then be analyzed to determine if the combined effect is greater than the sum of the individual effects (synergy), equal to the sum (additive), or less than the sum (antagonism).
Hypothetical Preclinical Synergy Data for Clofexamide and Phenylbutazone in a Rat Model of Inflammation
| Treatment Group | Edema Reduction (%) | Pain Threshold Increase (sec) |
|---|---|---|
| Control (Vehicle) | 0 | 0 |
| Phenylbutazone (10 mg/kg) | 30 | 15 |
| Clofexamide (20 mg/kg) | 15 | 10 |
| Phenylbutazone (10 mg/kg) + Clofexamide (20 mg/kg) | 55 | 35 |
| Expected Additive Effect | 45 | 25 |
This table is for illustrative purposes only and is based on the theoretical potential for synergy, not on actual experimental results.
The lack of publicly accessible, detailed preclinical studies on the specific interactions of clofexamide and phenylbutazone underscores a gap in the scientific literature regarding the combination drug clofezone.
Advanced Analytical Methodologies for Clofezone Dihydrate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and properties of Clofezone (B1669204) dihydrate. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's architecture and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. libretexts.orgazooptics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. libretexts.orgazooptics.com For Clofezone dihydrate, both ¹H and ¹³C NMR are utilized to confirm the presence and structural integrity of its two active components, Clofexamide (B1669203) and Phenylbutazone (B1037).
Table 1: Representative ¹³C NMR Chemical Shifts for Phenylbutazone Moiety
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170-180 |
| Aromatic C | ~120-140 |
| Aliphatic C (butyl chain) | ~10-40 |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data derived from general knowledge and related compound analysis. ejgm.co.uk |
Table 2: Representative ¹H NMR Chemical Shifts for Phenylbutazone Moiety
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| Aromatic H | ~7.0-7.5 | Multiplet |
| Methine H (CH) | ~3.5-4.0 | Triplet |
| Methylene (B1212753) H (CH₂) | ~1.0-2.5 | Multiplet |
| Methyl H (CH₃) | ~0.9 | Triplet |
| Note: Chemical shifts and multiplicities are approximate and can vary. Data derived from general knowledge and published spectra for Phenylbutazone. chemicalbook.comyoutube.com |
The analysis of the Clofexamide component would similarly rely on the identification of its characteristic proton and carbon signals. The combined spectrum of this compound would be a superposition of the signals from both constituent molecules, with potential slight shifts due to intermolecular interactions in the dihydrate crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a compound's functional groups. nih.govphotothermal.commjcce.org.mk These methods are particularly sensitive to the presence of hydrogen bonds, which are critical in the structure of this compound due to the two water molecules of hydration. youtube.comamericanpharmaceuticalreview.com
IR and Raman spectroscopy are complementary techniques. photothermal.com IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, making it sensitive to polar groups like C=O and N-H. americanpharmaceuticalreview.comspectrabase.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light from bonds that exhibit a change in polarizability, providing strong signals for non-polar and symmetric bonds, such as C-C bonds in aromatic rings. koreascience.krd-nb.info
In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and carbonyl groups of both Clofexamide and Phenylbutazone. The O-H stretching vibrations of the water molecules would appear as broad bands, typically in the 3200-3500 cm⁻¹ region, and their bending modes around 1600-1700 cm⁻¹. thermofisher.commdpi.com The precise positions and shapes of these bands can offer detailed insights into the hydrogen-bonding network within the crystal structure. youtube.com
The Raman spectrum of Phenylbutazone has been studied to identify its polymorphic forms, highlighting the technique's sensitivity to subtle structural differences. researchgate.net The Raman spectrum of this compound would feature prominent peaks from the aromatic rings of Phenylbutazone and the substituted benzene (B151609) ring of Clofexamide.
Table 3: General Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) |
| Water | O-H stretch | 3200 - 3500 (broad) |
| Amide (Clofexamide) | N-H stretch | 3100 - 3500 |
| Amide (Clofexamide) | C=O stretch | 1630 - 1695 |
| Pyrazolidinedione (Phenylbutazone) | C=O stretch | ~1700 - 1750 |
| Aromatic Ring | C=C stretch | 1400 - 1600 |
| Alkyl Group (Phenylbutazone) | C-H stretch | 2850 - 2960 |
| Note: These are general ranges and specific values can be influenced by the molecular environment and physical state. nih.govspectrabase.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantitative Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. azooptics.commsu.edu This technique is particularly useful for compounds containing chromophores, such as conjugated π-systems found in aromatic rings and carbonyl groups, both of which are present in this compound. msu.edu
The UV-Vis spectrum provides information about the electronic structure of the molecule. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound. azooptics.com For Phenylbutazone, the λmax has been reported to be around 264 nm in alkaline solution and 237-239.5 nm in acidic or methanolic solutions. nih.govlibretexts.org The presence of conjugated systems in both Phenylbutazone and Clofexamide would result in characteristic absorption bands in the UV region. researchgate.netrsc.org
UV-Vis spectroscopy is also a robust and widely used method for the quantitative analysis of pharmaceuticals. researchgate.netnih.gov By creating a calibration curve of absorbance versus concentration, the amount of this compound in a sample can be accurately determined. researchgate.net This method is valued for its simplicity, speed, and cost-effectiveness. researchgate.net
Table 4: Reported UV Absorption Maxima for Phenylbutazone
| Solvent/Condition | λmax (nm) |
| Sodium Hydroxide Solution | 264 |
| Acidic Methanol (B129727) | 239.5 |
| pH < 2 | 237 |
| Source: PubChem, Chemistry LibreTexts nih.govlibretexts.org |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other components in a mixture, allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantitative analysis of many pharmaceutical compounds, including this compound. ejgm.co.ukresearchgate.net The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. ejgm.co.uk
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. Several HPLC methods have been developed for Phenylbutazone, often utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and a phosphate (B84403) buffer. nih.govtandfonline.comavma.org Detection is commonly performed using a UV detector set at the λmax of the analyte, for instance, around 270 nm for Phenylbutazone. tandfonline.com
A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products, which is crucial for assessing the stability of the drug substance. libretexts.org The method's validation according to ICH guidelines ensures its accuracy, precision, linearity, and robustness for quality control purposes. ejgm.co.ukhmdb.ca
Table 5: Example of a Generic RP-HPLC Method for Analysis of a Phenylbutazone-like Compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~270 nm |
| Injection Volume | 20 µL |
| Note: This represents a typical starting point for method development and would require optimization for this compound. ejgm.co.uknih.govtandfonline.com |
Gas Chromatography (GC) for Volatile Components
While this compound itself is a non-volatile compound, Gas Chromatography (GC) is the primary method for the analysis of volatile impurities that may be present. researchgate.net These impurities can include residual solvents from the manufacturing process or volatile degradation products. researchgate.netmdpi.com
The analysis of organic volatile impurities (OVIs) is a critical quality control step in the pharmaceutical industry. researchgate.net Headspace GC is a common technique where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC system. chemicalbook.com This avoids the injection of non-volatile matrix components, protecting the GC column and improving the analysis. photothermal.com
For identifying unknown volatile components or degradation products, GC is often coupled with a Mass Spectrometer (GC-MS). mdpi.comusda.gov This powerful combination allows for the separation of volatile compounds by GC and their subsequent identification based on their mass spectra. mdpi.comusda.gov Studies on the degradation of related compounds have utilized GC-MS to identify by-products, demonstrating the utility of this technique in understanding the stability profile of a drug substance. usda.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling and Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of complex mixtures. ijsrtjournal.comnih.govactascientific.com They provide both qualitative and quantitative data in a single run, making them indispensable in modern pharmaceutical analysis. ijsrtjournal.comactascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of this compound. This technique combines the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS). ijsrtjournal.commst.or.jp LC is adept at separating components with large molecular masses and relatively high polarity, which is characteristic of many pharmaceutical compounds. mst.or.jp The separated components are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification. ijsrtjournal.commst.or.jp The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is particularly useful for identifying trace impurities and degradation products. nih.govmst.or.jp Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties. mst.or.jpresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and semi-volatile compounds. filab.fr While clofezone itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form suitable for GC separation. mdpi.com GC-MS is highly effective for identifying and quantifying residual solvents, which is a critical quality attribute for pharmaceutical solids. filab.fr The coupling of pyrolysis with GC-MS can be used to analyze the thermal decomposition products of polymeric materials, which could be relevant in the context of formulation studies. youtube.com
The application of these hyphenated techniques allows for the comprehensive chemical profiling of this compound, ensuring its purity and quality. nih.gov
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. wikipedia.org These methods are fundamental for characterizing the solid-state properties of this compound. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of this compound. centexbel.benih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. centexbel.be This allows for the determination of key thermal events such as melting point, glass transition temperature, and crystallization behavior. centexbel.bemdpi.com
For this compound, DSC can be used to:
Confirm hydration states: The dehydration of a hydrate (B1144303) is an endothermic process that can be observed as a distinct peak in the DSC thermogram. The temperature and enthalpy of this transition provide information about the nature and stability of the hydrate. researchgate.net
Study polymorphism: Different crystalline forms (polymorphs) of a substance will exhibit different melting points and enthalpies of fusion, which can be readily distinguished by DSC. improvedpharma.com
Assess purity: Impurities can depress the melting point and broaden the melting peak, allowing for an estimation of purity. mdpi.com
The following table summarizes typical thermal events that can be analyzed by DSC:
| Thermal Event | Description | Information Obtained |
| Dehydration | Loss of water molecules from the crystal lattice. | Hydration state, thermal stability. |
| Melting | Transition from solid to liquid state. | Melting point, purity, polymorphic form. |
| Crystallization | Formation of a crystalline solid from a molten or amorphous state. | Crystallization temperature and enthalpy. |
| Glass Transition | Reversible transition in amorphous materials from a hard, glassy state to a rubbery state. | Glass transition temperature (Tg). |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. improvedpharma.comeltra.com This technique is particularly useful for determining the water content and thermal stability of this compound. improvedpharma.comscirp.org
In the context of this compound, TGA is applied to:
Quantify water content: The mass loss observed upon heating corresponds to the loss of water molecules from the dihydrate form. TGA can precisely determine the percentage of water, confirming the hydration state. improvedpharma.comscirp.org The dehydration of calcium hydrogen phosphate dihydrate, for example, shows a distinct mass loss corresponding to the release of water. netzsch.com
Evaluate thermal stability: TGA identifies the temperature at which the compound begins to decompose, indicated by a significant loss of mass due to the formation of volatile degradation products. improvedpharma.com
Analyze decomposition kinetics: By performing TGA at multiple heating rates, the kinetics of the decomposition process can be studied. netzsch.com
Coupling TGA with evolved gas analysis (EGA), such as mass spectrometry (TGA-MS) or Fourier transform infrared spectroscopy (TGA-FTIR), allows for the identification of the gaseous products released during heating, providing a more complete picture of the thermal decomposition pathway. scirp.orgmdpi.comrigaku.com
The table below illustrates the type of data obtained from a TGA experiment on a hydrated compound:
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 50 - 150 | ~X% | Loss of water molecules (dehydration). |
| >200 | >Y% | Onset of thermal decomposition. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior
Electrochemical Methods for Analytical Applications
Electrochemical methods offer a sensitive, rapid, and often cost-effective approach for the analysis of electroactive compounds like this compound. asdlib.orgfrontiersin.org These techniques are based on measuring the potential, current, or charge in an electrochemical cell containing the analyte. asdlib.org
For this compound, voltammetric techniques such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV) could be developed. nih.gov These methods involve applying a potential to a working electrode and measuring the resulting current, which is proportional to the concentration of the analyte. nih.gov The electrochemical behavior, such as the oxidation or reduction potential, provides qualitative information about the compound. nih.gov
Potential applications of electrochemical methods in this compound research include:
Quantitative analysis: Development of sensitive methods for the determination of clofezone in pharmaceutical formulations. nih.gov
Impurity profiling: Detection of electroactive impurities or degradation products. frontiersin.org
Interaction studies: Investigating the interaction of clofezone with other molecules.
The development of such methods would typically involve optimizing parameters like the type of working electrode (e.g., glassy carbon, boron-doped diamond), the pH of the supporting electrolyte, and the voltammetric waveform. nih.govmdpi.com Stripping voltammetry techniques, such as anodic stripping voltammetry, could also be explored for trace analysis. wikipedia.org
Advanced Microscopic Techniques for Solid-State Characterization
Advanced microscopic techniques provide visual information about the solid-state properties of this compound at the micro- and nanoscale. researchgate.netscielo.org.mx
Hot-Stage Microscopy (HSM) combines optical microscopy with a temperature-controlled stage, allowing for the direct observation of thermal events. americanpharmaceuticalreview.com As a sample of this compound is heated, changes in its morphology, such as melting, recrystallization, and dehydration, can be visually monitored. americanpharmaceuticalreview.com This technique is complementary to DSC and TGA, providing a visual confirmation of the transitions detected by these methods. researchgate.net
Scanning Electron Microscopy (SEM) offers high-resolution imaging of the surface morphology and particle characteristics of this compound powder. scielo.org.mx This is crucial for understanding properties like particle size distribution and crystal habit, which can influence the manufacturing process and bioavailability of the drug.
Atomic Force Microscopy (AFM) can provide even higher resolution, three-dimensional images of the sample surface at the nanometer scale. scielo.org.mx This can be used to study surface roughness and fine structural details of the crystals.
Raman Microscopy , including techniques like stimulated Raman scattering (SRS) microscopy, offers chemical specificity in addition to spatial resolution. nih.gov It can be used to map the distribution of different solid-state forms (e.g., hydrate vs. anhydrate) within a sample, which is particularly useful for detecting trace amounts of different polymorphs or hydrates. nih.gov
The table below summarizes the applications of these advanced microscopic techniques:
| Technique | Information Provided | Application in this compound Research |
| Hot-Stage Microscopy (HSM) | Visual observation of thermal transitions (melting, dehydration). | Correlate with DSC/TGA data, understand solid-state transformations. |
| Scanning Electron Microscopy (SEM) | High-resolution images of particle morphology and size. | Characterize crystal habit, particle size distribution. |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography. | Investigate crystal surface features and defects. |
| Raman Microscopy (e.g., SRS) | Spatially resolved chemical information. | Map distribution of different solid-state forms, identify polymorphs and hydrates. |
Formulation Science Perspectives in Academic Research on Clofezone Dihydrate
Investigation of Solid-State Forms for Research Material Development
The ability of a compound to exist in different solid-state forms, such as polymorphs, solvates, and hydrates, is a critical consideration in pharmaceutical development. nih.govpharmacores.com These forms can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which directly impact a drug's performance. pharmacores.comdissolutiontech.com For Clofezone (B1669204) dihydrate, research material development necessitates a thorough investigation of its solid-state landscape.
The primary solid-state form is the dihydrate. However, the potential for polymorphism—different crystal structures of the same compound—must be evaluated. pharmacores.com Different polymorphs of Clofezone dihydrate could arise from variations in crystallization conditions. Furthermore, the relationship between the dihydrate and potential anhydrous or other solvated forms is crucial. nih.gov For instance, studies on phenylbutazone (B1037), one of the constituents of clofezone, have identified multiple polymorphic and solvated forms, each with different dissolution rates and stability profiles. nih.govresearchgate.net
Characterization of these forms is achieved using a suite of analytical techniques. mdpi.comholodiag.com Powder X-ray Diffraction (PXRD) is the principal method for identifying unique crystal lattices. mdpi.com Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on phase transitions, melting points, and the stoichiometry of hydrates by measuring weight loss upon heating. scielo.br Spectroscopic methods like Fourier-Transform Infrared (FTIR) Spectroscopy can reveal differences in molecular interactions within the crystal. holodiag.com
A comprehensive solid-state screening for this compound would involve crystallizing the compound from various solvents and under different conditions (e.g., temperature, pressure) to identify all accessible forms. nih.gov The data gathered would be crucial for selecting the optimal form for further development, balancing thermodynamic stability with desired performance characteristics.
Below is an interactive data table illustrating the types of characterization data that would be collected in a solid-state investigation of different potential forms of Clofezone.
Interactive Table 1: Illustrative Solid-State Characterization Data for Potential Clofezone Forms
| Form | PXRD Key Peaks (2θ) | DSC Endotherm (°C) | TGA Weight Loss (%) | Vibrational Spectroscopy (FTIR, cm⁻¹) Highlights |
| Dihydrate Form A (Hypothetical) | 7.5, 12.3, 18.8, 22.1 | ~110-120 (dehydration), ~150 (melt) | ~5.5% (corresponds to 2 moles H₂O) | Broad O-H stretch (~3400-3550), N-H stretch (~3300), C=O stretch (~1680, ~1720) |
| Anhydrous Form B (Hypothetical) | 8.1, 14.2, 19.5, 24.3 | ~155 (melt) | < 0.5% | Absence of broad O-H stretch, sharp N-H and C=O peaks |
| Monohydrate Form C (Hypothetical) | 7.9, 13.1, 20.4, 23.5 | ~90-100 (dehydration), ~152 (melt) | ~2.8% (corresponds to 1 mole H₂O) | Sharper O-H stretch than dihydrate, distinct H-bonding shifts |
Exploration of Physicochemical Stability in Various Research Formulations
The stability of an active pharmaceutical ingredient (API) within its formulation is paramount to ensuring its quality and efficacy over its shelf life. nih.gov For this compound, stability studies are essential to understand its degradation pathways under various environmental influences such as temperature, humidity, and light. nih.gov The presence of crystalline water makes it particularly important to investigate its behavior under different humidity conditions, as dehydration or further hydration could lead to phase transformations and affect product performance. nih.gov
Stability testing is typically conducted following guidelines from the International Council for Harmonisation (ICH). nih.govnetpharmalab.es These studies involve storing the drug substance or product under controlled conditions, including long-term (e.g., 25°C/60% RH or 30°C/65% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions. nih.govnetpharmalab.es
In a research setting, the physicochemical stability of this compound would be assessed in various prototype formulations. Key parameters to monitor include:
Appearance: Any changes in color or physical state.
Assay: Quantification of the amount of Clofezone remaining.
Degradation Products: Identification and quantification of any impurities that form over time.
Solid-State Form: Monitoring for any polymorphic or hydrate (B1144303) transitions using techniques like PXRD. nih.gov
Water Content: Measuring changes in hydration level.
The interaction with formulation components can also impact stability. For example, the pH of the formulation microenvironment can influence the hydrolysis rate of susceptible functional groups within the Clofezone molecule. researchgate.net
The following table illustrates a typical protocol and data summary for a stability study on a hypothetical this compound research formulation.
Interactive Table 2: Example Stability Study Protocol and Findings for a this compound Formulation
| Storage Condition | Time Point | Test Parameter | Acceptance Criteria | Hypothetical Result |
| 40°C / 75% RH (Accelerated) | 1 Month | Assay | 95.0% - 105.0% | 99.5% |
| Total Degradants | NMT 1.0% | 0.2% | ||
| Solid Form (PXRD) | No change from initial | No change | ||
| 3 Months | Assay | 95.0% - 105.0% | 98.1% | |
| Total Degradants | NMT 1.0% | 0.8% | ||
| Solid Form (PXRD) | No change from initial | Minor peak broadening | ||
| 25°C / 60% RH (Long-Term) | 6 Months | Assay | 95.0% - 105.0% | 100.2% |
| Total Degradants | NMT 1.0% | 0.1% | ||
| Solid Form (PXRD) | No change from initial | No change |
Development of Novel Excipient Compatibility Studies for Research Formulations
Excipients are essential components of most pharmaceutical dosage forms, but they are not always inert and can interact with the API. researchgate.netslideshare.net These interactions can be physical or chemical and may lead to API degradation or undesirable changes in the product's physical properties. slideshare.net For Clofezone, which contains both a secondary amine (from clofexamide) and other reactive functional groups, compatibility screening with a range of excipients is a critical pre-formulation step.
Common analytical techniques for screening drug-excipient compatibility include:
Differential Scanning Calorimetry (DSC): Changes in the melting endotherm or the appearance of new thermal events in a 1:1 mixture of drug and excipient can indicate an interaction.
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the vibrational frequencies of functional groups can point to chemical interactions. holodiag.com
Isothermal Stress Testing (IST): Storing drug-excipient mixtures under stressed conditions (e.g., high temperature and humidity) and then analyzing for degradation products provides a direct measure of chemical compatibility.
Potential incompatibilities for Clofezone could include the Maillard reaction between its secondary amine and reducing sugars like lactose. scribd.com The lubricant magnesium stearate (B1226849) has also been known to cause issues with some drugs, affecting tabletability and stability. core.ac.ukpharmaexcipients.com Compatibility must be assessed with various classes of excipients, including diluents (e.g., microcrystalline cellulose, dicalcium phosphate), binders (e.g., povidone), and disintegrants (e.g., croscarmellose sodium). chineway.com.cnnih.gov
The table below outlines a hypothetical compatibility screening for this compound with common excipients.
Interactive Table 3: Illustrative Drug-Excipient Compatibility Study for this compound
| Excipient | Ratio (Drug:Excipient) | Method | Observation | Compatibility Assessment |
| Lactose Monohydrate | 1:1 | DSC & IST (40°C/75%RH, 4 wks) | Broadening of melt peak; appearance of yellow discoloration and new degradation peak in HPLC after stress. | Incompatible (Potential Maillard reaction) |
| Microcrystalline Cellulose (MCC) | 1:1 | DSC & IST (40°C/75%RH, 4 wks) | No significant change in thermal profile or appearance; no new degradants. | Compatible |
| Magnesium Stearate | 20:1 | DSC & IST (40°C/75%RH, 4 wks) | Slight depression of melting point; minor increase in a known degradant. | Potentially Incompatible (Further investigation needed) |
| Dicalcium Phosphate (B84403) Dihydrate | 1:1 | DSC & IST (40°C/75%RH, 4 wks) | No significant changes observed. | Compatible |
| Povidone (PVP K30) | 1:1 | DSC & IST (40°C/75%RH, 4 wks) | No significant changes observed. | Compatible |
Theoretical Approaches to Formulation Design for Multi-Component Hydrated Systems
Modern formulation science increasingly relies on theoretical and computational models to predict the behavior of complex systems, reducing experimental costs and accelerating development. rsc.orgverisimlife.com For a multi-component hydrated system like this compound, these approaches offer powerful tools for understanding and predicting stability and performance. frontiersin.org
Crystal Structure Prediction (CSP): CSP methodologies can computationally generate and rank the stability of potential polymorphs and hydrates. xtalpi.comiucr.org For this compound, CSP can be used to assess the risk of other, more stable forms appearing during manufacturing or storage. iucr.org By comparing the calculated lattice energies of the known dihydrate with hypothetical anhydrous forms and ice, it's possible to predict the thermodynamic driving force for hydrate formation under different conditions. mdpi.comrsc.org
Density Functional Theory (DFT): DFT is a quantum mechanics-based method that can provide deep insights into molecular interactions. mdpi.commdpi.com It can be used to calculate the energies of different molecular conformations and the strength of hydrogen bonds between the drug and water molecules in the hydrate crystal. rsc.org This information is vital for understanding the forces that stabilize the dihydrate structure and for predicting how it might interact with excipients at a molecular level. mdpi.com
Thermodynamic Models: Models based on statistical thermodynamics, such as the van der Waals-Platteeuw (vdW-P) model and its derivatives, can be adapted to predict the stability of hydrates as a function of temperature and water activity (relative humidity). mdpi.comresearchgate.netmdpi.com These models help in constructing phase diagrams that map out the conditions under which the dihydrate is stable versus an anhydrous form or a different hydrate. mdpi.com This is crucial for defining appropriate manufacturing process parameters (e.g., for drying or granulation) and storage conditions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug, water, and excipient molecules over time. This can be used to simulate the dissolution process, predict how the hydrate might transform upon contact with an aqueous medium, and understand the mobility of water within the crystal lattice, which is key to dehydration kinetics. verisimlife.commdpi.com
Together, these theoretical tools enable a rational, science-based approach to formulation design, allowing researchers to anticipate and mitigate potential issues related to the solid-state and stability of this compound before they arise in a laboratory setting. pharmaceuticalcommerce.com
Future Research Directions and Unanswered Questions in Clofezone Dihydrate Studies
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling offer powerful tools to investigate the molecular interactions and properties of drug compounds, accelerating drug discovery and guiding further experimental research. frontiersin.org For a compound like Clofezone (B1669204) dihydrate, these in silico approaches could provide valuable predictive insights without the need for immediate wet lab synthesis and testing.
To date, specific computational studies on the combined Clofezone dihydrate entity are lacking. However, research on its component, phenylbutazone (B1037), has demonstrated the utility of these methods. For instance, theoretical studies using Density Functional Theory (DFT) have explored the tautomeric forms of phenylbutazone and investigated its metabolism and toxicity mechanisms, proposing safer derivatives. nih.govmdpi.comsemanticscholar.org Docking studies have also been employed to understand the binding of phenylbutazone and its derivatives to cyclooxygenase (COX) enzymes, the primary targets for its anti-inflammatory activity. nih.govnih.gov These studies have aimed to design safer candidates by exploring their electronic and structural properties. mdpi.comsemanticscholar.org
Future computational research on this compound could build upon this foundation. Key areas for exploration include:
Synergistic Interaction Modeling: Molecular docking and dynamics simulations could be used to model the binding of both clofexamide (B1669203) and phenylbutazone to various biological targets simultaneously. This could reveal potential allosteric interactions or synergistic binding at protein targets that might explain the rationale for their combination.
Virtual Screening for New Targets: By creating a pharmacophore model based on the structures of clofexamide and phenylbutazone, researchers could virtually screen large compound libraries to identify other molecules with similar properties or to identify novel biological targets for the combination.
A summary of potential computational approaches is presented in the table below.
| Computational Method | Application for this compound Research | Potential Outcome |
| Molecular Docking | Predict the binding affinity and mode of interaction of clofexamide and phenylbutazone with known and novel biological targets. nih.govnih.gov | Identification of key residues involved in binding; elucidation of potential synergistic or antagonistic interactions at the molecular level. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the drug-target complexes over time to assess their stability and conformational changes. nih.gov | Understanding the stability of the binding and the influence of the combination on protein dynamics. |
| Quantum Chemistry (DFT) | Investigate the electronic properties, reactivity, and metabolic pathways of the combined compound. mdpi.com | Insights into the chemical reactivity and potential toxic metabolites of this compound. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. pjmhsonline.comeurekaselect.com | Early assessment of the drug-likeness and potential safety concerns of the combination. |
These computational endeavors would be instrumental in building a strong hypothesis-driven basis for any future experimental reinvestigation of this compound.
Potential for Mechanistic Rediscoveries and Novel Biological Applications
The combination of an anti-inflammatory drug, phenylbutazone, with an antidepressant, clofexamide, is a unique therapeutic strategy that warrants further investigation. wikipedia.org The discontinuation of Clofezone means that the full potential of this combination may never have been realized.
Phenylbutazone is a potent NSAID that acts by inhibiting COX enzymes, thereby reducing the production of prostaglandins (B1171923) involved in inflammation and pain. patsnap.comcambridge.org Its use in humans has been limited due to safety concerns. patsnap.com Clofexamide, on the other hand, is structurally related to antidepressants, though its specific mechanisms of action are less well-documented in readily available literature. A recent study identified clofexamide as a major compound in the extract of Apis cerana indica beehives, which showed anxiolytic, antidepressant, and anti-inflammatory properties, suggesting a complex pharmacological profile. researchgate.net
The future of this compound research could lie in exploring:
Neuro-inflammatory Pathways: There is growing recognition of the link between inflammation and depression. The combination of an NSAID and an antidepressant in Clofezone could be particularly effective in targeting neuro-inflammatory pathways. Future research could explore its effects in models of neuro-inflammation and related neurological disorders.
Repurposing for Other Conditions: Given the known activities of its components, this compound could be investigated for new therapeutic applications. For example, its anti-inflammatory properties might be beneficial in diseases with a strong inflammatory component beyond musculoskeletal pain, such as certain types of cancer or cardiovascular disease. The antidepressant component could also suggest utility in chronic pain states where there is a comorbidity with depression. Phenylbutazone has also been investigated for its potential in treating rhinitis and asthma. google.com
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research
Advanced "omics" technologies, such as proteomics and metabolomics, provide a global view of the molecular changes in cells and tissues in response to drug treatment. These technologies could be pivotal in uncovering the detailed mechanisms of action of this compound.
Proteomic studies have been successfully applied to understand the effects of NSAIDs. For example, proteomic analysis of cardiomyocytes treated with different NSAIDs, including the related drug diclofenac (B195802), identified specific proteins that respond to drug-induced toxicity. nih.gov Another study used chemoproteomic profiling to compare the effects of diclofenac and other NSAIDs on over 1200 proteins in the rat proteome, revealing broad effects on various receptor systems. rrpharmacology.ru These approaches could be used to:
Identify Novel Protein Targets: By comparing the proteome of cells treated with clofexamide, phenylbutazone, and this compound, researchers could identify proteins that are uniquely affected by the combination, potentially revealing novel targets and pathways.
Elucidate Toxicity Mechanisms: Proteomics can help to pinpoint the molecular pathways that are perturbed by the drug, leading to adverse effects. This information is crucial for understanding the risks associated with Clofezone and for designing safer alternatives.
Metabolomics, the large-scale study of small molecules (metabolites), is another powerful tool. Studies on phenylbutazone have used metabolomic approaches to identify its metabolites and understand its disposition in the body. nih.gov Recent studies have also highlighted the potential of metabolomics in identifying biomarkers related to drug response. bmj.com For this compound, metabolomics could be used to:
Map Metabolic Pathways: A comprehensive analysis of the metabolites produced after administration of this compound would provide a detailed picture of its metabolic fate and identify any potentially reactive or toxic metabolites.
Discover Biomarkers of Efficacy and Toxicity: By correlating changes in the metabolome with therapeutic or adverse outcomes, it may be possible to identify biomarkers that could predict a patient's response to the drug.
The integration of proteomics and metabolomics data would provide a systems-level understanding of the biological effects of this compound, moving beyond a single-target-focused approach.
Challenges and Opportunities in Revitalizing Academic Research on Discontinued (B1498344) Combination Compounds
Revitalizing research on a discontinued combination drug like this compound presents both significant challenges and unique opportunities for academic researchers.
Challenges:
Access to Material and Data: Obtaining the pure chemical compounds, especially clofexamide, and any proprietary preclinical and clinical data from the original manufacturer can be difficult.
Funding: Securing funding for research on a discontinued drug can be challenging, as funding agencies may perceive it as a higher risk or lower priority compared to developing novel compounds. nih.gov
Intellectual Property: The patent landscape for the original compounds and their combination needs to be carefully navigated to ensure freedom to operate for research and any potential future development. drugpatentwatch.com
Reasons for Discontinuation: A thorough understanding of why Clofezone was withdrawn from the market is crucial. Reasons can range from safety concerns and lack of efficacy to market dynamics and strategic business decisions. drugpatentwatch.comnih.gov Addressing the original reasons for failure is a prerequisite for successful revival. nih.gov
Opportunities:
Existing Data: Despite being discontinued, there is likely a foundation of existing, albeit potentially inaccessible, safety and efficacy data that could de-risk further development. drugpatentwatch.com
Unmet Medical Needs: The unique combination in Clofezone may address unmet needs in patient populations with comorbid pain and depression.
Lower Development Costs and Timelines: Repurposing or revitalizing an existing drug can be significantly cheaper and faster than developing a new chemical entity from scratch. medrxiv.org
Academic Freedom: Academic researchers are well-positioned to explore the fundamental science behind the drug's action without the immediate commercial pressures faced by pharmaceutical companies.
The table below summarizes the primary reasons for drug discontinuation and the corresponding research opportunities for a compound like Clofezone.
| Reason for Discontinuation | Research Opportunity |
| Safety Concerns (e.g., side effects) | Utilize modern toxicological methods (e.g., proteomics, metabolomics) to understand the mechanisms of toxicity and potentially design safer formulations or identify patient populations with a more favorable risk-benefit profile. drugpatentwatch.comnih.gov |
| Lack of Efficacy | Re-evaluate the drug in more specific, well-defined patient populations or for different indications where it may be more effective. nih.gov Explore potential synergistic effects of the combination that were not previously appreciated. |
| Market Dynamics/Strategic Business Decisions | The withdrawal may not have been related to the drug's scientific merit, creating an opportunity for academic research to uncover its true therapeutic potential. drugpatentwatch.comnih.gov |
Exploration of this compound in Green Chemistry and Sustainable Synthesis Paradigms
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound and its components offers an opportunity for more environmentally sustainable pharmaceutical manufacturing.
The synthesis of phenylbutazone and related pyrazole (B372694) derivatives has been an area of interest for applying greener methodologies. Traditional organic synthesis often involves multiple steps, the use of hazardous solvents, and the generation of significant waste. patsnap.com Green chemistry approaches that could be applied to the synthesis of Clofezone's components include:
Catalytic Methods: The use of efficient and selective catalysts can reduce the need for stoichiometric reagents and minimize waste. acs.org
Alternative Reaction Media: Replacing traditional volatile organic solvents with greener alternatives like water, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. acs.orgnih.gov
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. acs.orgmdpi.com
Mechanochemistry: Performing reactions by grinding solids together can eliminate the need for solvents and lead to more efficient processes. acs.org
One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. eurekaselect.comacs.org
A patent for the synthesis of a phenylbutazone intermediate, diethyl n-butylmalonate, outlines a multi-step process involving various reagents and solvents, suggesting that there is scope for process optimization using green chemistry principles. google.com Recent research has demonstrated the successful application of green synthesis methods for various heterocyclic compounds, including benzoxazole (B165842) and pyrazole derivatives. nih.govmdpi.com These studies highlight the potential for developing more sustainable synthetic routes to the individual components of this compound, which would be a prerequisite for any renewed interest in its therapeutic potential.
Q & A
Q. What are the standard analytical techniques for characterizing Clofezone dihydrate’s purity and structural integrity in synthetic workflows?
Methodological Answer: Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy for proton and carbon mapping, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray diffraction (XRD) for crystallographic validation. Ensure all procedures adhere to reproducibility guidelines by documenting solvent systems, temperature controls, and calibration standards in the experimental section .
Q. How should researchers design initial solubility studies for this compound under physiological conditions?
Methodological Answer: Employ a factorial design to test variables such as pH (1.2–7.4), temperature (25–37°C), and ionic strength. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Pre-screen for carbonate interference (e.g., effervescence upon acidification) and apply calcium hydroxide adjustments if needed, as per Standard Method 4500-CN.B.3.d .
Q. What protocols ensure reproducibility in synthesizing this compound for comparative studies?
Methodological Answer: Follow strict stoichiometric ratios (C₁₉H₂₀N₂O₂·C₁₄H₂₁ClN₂O₂·2H₂O) and document intermediates via thin-layer chromatography (TLC). Provide supplemental data on reaction kinetics (e.g., time, catalyst loading) in supporting information files, referencing synthesis pathways from regulatory databases (e.g., FDA Unique Ingredient Identifier TPT3MH65LD) .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound in preclinical models?
Methodological Answer: Implement a quasi-experimental design with pretest-posttest control groups to isolate drug effects. Use LC-MS/MS for plasma concentration profiling and integrate nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Validate findings against theoretical NSAID absorption models (e.g., compartmental analysis) .
Q. How should researchers resolve conflicting data on the metabolic pathways of this compound across in vitro and in vivo studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., enzyme sources, incubation times). Replicate in vitro assays with human hepatocytes and cross-validate via in vivo microsampling. Apply the FINER criteria to assess if conflicting studies lack feasibility or novelty in experimental parameters .
Q. What strategies mitigate interference from oxidants or aldehydes in spectrophotometric assays of this compound?
Methodological Answer: Pre-treat samples with 3.5% ethylenediamine to neutralize aldehydes and use sodium thiosulfate to quench oxidants like chlorine. Include spike recovery tests (≥85%) and blank corrections. Document interference thresholds in supplementary tables with detailed statistical confidence intervals .
Q. How can factorial design optimize the stability profiling of this compound under accelerated degradation conditions?
Methodological Answer: Test main factors (humidity: 40–75%, temperature: 40–60°C) and interactions using a 2² factorial matrix. Monitor degradation via HPLC-UV and apply Arrhenius kinetics for shelf-life extrapolation. Use ANOVA to identify significant degradation pathways (e.g., hydrolysis vs. oxidation) .
Q. What methodological frameworks integrate this compound’s anti-inflammatory mechanisms into existing NSAID theoretical models?
Methodological Answer: Align cyclooxygenase (COX) inhibition assays with the PICO framework: Population (COX-1/2 isoforms), Intervention (dose-response curves), Comparison (ibuprofen control), Outcome (IC₅₀ values). Validate via molecular docking simulations and cross-reference XEVMPD pharmacovigilance data .
Data Contradiction and Theoretical Integration
Q. How do researchers address discrepancies in reported solubility values for this compound across solvent systems?
Methodological Answer: Perform meta-regression analysis to identify outliers linked to solvent polarity (logP) or pH variations. Replicate high-discrepancy studies using standardized USP buffers and publish negative results in supplementary datasets .
Q. What peer-review strategies ensure theoretical rigor when proposing novel metabolic intermediates of this compound?
Methodological Answer: Submit raw MS/MS fragmentation patterns to open-access repositories (e.g., MetaboLights). Use isotopic labeling (¹⁴C/³H) to trace proposed pathways and invite independent validation via collaborative networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
